molecular formula C12H17NO2 B13362191 (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol

(3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol

Cat. No.: B13362191
M. Wt: 207.27 g/mol
InChI Key: KHWJJHPEKNTIOY-VXGBXAGGSA-N
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Description

(3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a 3,5-dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylaniline and a suitable tetrahydrofuran derivative.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often involving the use of a Lewis acid catalyst.

    Introduction of the Amino Group: The 3,5-dimethylphenylamino group is introduced via a nucleophilic substitution reaction, where the amine group reacts with an appropriate leaving group on the tetrahydrofuran ring.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (3S,4R) configuration. This can be achieved through chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of chiral drugs.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in research to study its effects on biological systems and its potential as a bioactive molecule.

    Industrial Applications: It is explored for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol can be compared with other chiral tetrahydrofuran derivatives, such as:
    • (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-2-ol
    • (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-one

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of the 3,5-dimethylphenylamino group. This configuration can impart unique biological activity and chemical reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3S,4R)-4-(3,5-dimethylanilino)oxolan-3-ol

InChI

InChI=1S/C12H17NO2/c1-8-3-9(2)5-10(4-8)13-11-6-15-7-12(11)14/h3-5,11-14H,6-7H2,1-2H3/t11-,12-/m1/s1

InChI Key

KHWJJHPEKNTIOY-VXGBXAGGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N[C@@H]2COC[C@H]2O)C

Canonical SMILES

CC1=CC(=CC(=C1)NC2COCC2O)C

Origin of Product

United States

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